![molecular formula C8H7BrN2 B1449881 3-bromo-2-methyl-2H-indazole CAS No. 457891-25-7](/img/structure/B1449881.png)
3-bromo-2-methyl-2H-indazole
Overview
Description
“3-bromo-2-methyl-2H-indazole” is a derivative of indazole, a bicyclic compound consisting of the fusion of benzene and pyrazole . It has attracted great attention in organic chemistry, especially for the synthesis of pharmaceutical intermediates .
Synthesis Analysis
The synthesis of 1H- and 2H-indazoles, including “3-bromo-2-methyl-2H-indazole”, has been achieved through various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A novel and efficient bromination protocol of indazoles via C–H bond cleavage has also been demonstrated .
Molecular Structure Analysis
The molecular formula of “3-bromo-2-methyl-2H-indazole” is CHBrN . The average mass is 211.059 Da and the monoisotopic mass is 209.979248 Da .
Chemical Reactions Analysis
The bromination of indazoles, including “3-bromo-2-methyl-2H-indazole”, has been achieved using various bromine sources, such as NBS, NaBr, and HBr . The reaction involves a 1,3-dipolar cycloaddition of in situ generated diazo compounds and arynes .
Scientific Research Applications
Oncology: Anticancer Properties
Research has indicated that indazole compounds, including 3-bromo-2-methyl-2H-indazole, may possess anticancer properties . They can act as inhibitors of certain pathways involved in cancer cell proliferation and survival, offering a promising avenue for anticancer drug development .
Neuropharmacology: Antidepressant Effects
The indazole nucleus is found in compounds with antidepressant effects . The structural motif of 3-bromo-2-methyl-2H-indazole could be utilized in the synthesis of novel antidepressants, contributing to the treatment of various mood disorders .
Immunology: Anti-inflammatory Activity
Indazole derivatives are known for their anti-inflammatory activity . 3-bromo-2-methyl-2H-indazole could serve as a scaffold for developing new anti-inflammatory agents, potentially aiding in the management of chronic inflammatory diseases .
Microbiology: Antibacterial Applications
The antibacterial applications of 3-bromo-2-methyl-2H-indazole are significant, with the compound being part of the synthesis of agents that exhibit activity against a variety of bacterial strains. This makes it a valuable entity in the fight against infectious diseases .
Antimicrobial and Anti-Inflammatory Dual Agents
A unique application of 3-bromo-2-methyl-2H-indazole is in the creation of dual agents that possess both antimicrobial and anti-inflammatory properties. This dual functionality is particularly beneficial in treating conditions where infection and inflammation are interconnected .
Synthetic Chemistry: Catalyst-Free Synthesis
In synthetic chemistry, 3-bromo-2-methyl-2H-indazole is used in catalyst-free synthesis approaches. These methods are advantageous for their simplicity and potential to reduce the environmental impact of chemical synthesis .
Pharmacology: Phosphoinositide 3-Kinase Inhibition
Another application is its role as a selective inhibitor of phosphoinositide 3-kinase δ . This is particularly relevant in the treatment of respiratory diseases, where modulation of this kinase can have therapeutic effects .
Safety and Hazards
Future Directions
The future directions for “3-bromo-2-methyl-2H-indazole” could involve further exploration of its synthesis methods and potential applications. Much effort has been spent in recent years to develop synthetic approaches to indazoles . The development of novel and efficient halogenation technologies is also in high demand .
Mechanism of Action
Target of Action
Indazole-containing compounds have been found to have a wide variety of medicinal applications, suggesting that they interact with multiple biological targets . For instance, some indazoles have been employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .
Mode of Action
Indazoles in general have been shown to interact with their targets in various ways, leading to changes in cellular processes . For example, some indazoles inhibit the activity of certain enzymes, leading to downstream effects on cellular signaling pathways .
Biochemical Pathways
Indazoles have been shown to affect a variety of biochemical pathways, depending on their specific targets . For example, indazoles that inhibit phosphoinositide 3-kinase δ can affect pathways involved in cell growth and survival .
Result of Action
Based on the known effects of other indazoles, it can be inferred that 3-bromo-2-methyl-2h-indazole might have potential anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
properties
IUPAC Name |
3-bromo-2-methylindazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-11-8(9)6-4-2-3-5-7(6)10-11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXIGNYYDSUWOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC=CC2=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-2-methyl-2H-indazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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